molecular formula C8H12N6 B13077522 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13077522
M. Wt: 192.22 g/mol
InChI Key: CUDSOUMXSMPSNH-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-bromoethyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole or pyrazole derivatives .

Scientific Research Applications

4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation. The compound’s triazole and pyrazole rings can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific combination of triazole and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4-methyl-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-7-4-13(12-8(7)9)2-3-14-6-10-5-11-14/h4-6H,2-3H2,1H3,(H2,9,12)

InChI Key

CUDSOUMXSMPSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCN2C=NC=N2

Origin of Product

United States

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